Methyl 6-amino-2-(4-fluorophenyl)-5-vinylpyrimidine-4-carboxylate
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Overview
Description
Methyl 6-amino-2-(4-fluorophenyl)-5-vinylpyrimidine-4-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with an amino group, a fluorophenyl group, and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-2-(4-fluorophenyl)-5-vinylpyrimidine-4-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate can yield the desired pyrimidine derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-2-(4-fluorophenyl)-5-vinylpyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like SnCl2/HCl.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) are commonly used.
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 6-amino-2-(4-fluorophenyl)-5-vinylpyrimidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antitumor and antimicrobial properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 6-amino-2-(4-fluorophenyl)-5-vinylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The fluorophenyl group enhances its binding affinity through hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-2-(4-chlorophenyl)-5-vinylpyrimidine-4-carboxylate
- Methyl 6-amino-2-(4-bromophenyl)-5-vinylpyrimidine-4-carboxylate
- Methyl 6-amino-2-(4-methylphenyl)-5-vinylpyrimidine-4-carboxylate
Uniqueness
Methyl 6-amino-2-(4-fluorophenyl)-5-vinylpyrimidine-4-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets compared to its chloro, bromo, and methyl analogs .
Properties
Molecular Formula |
C14H12FN3O2 |
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Molecular Weight |
273.26 g/mol |
IUPAC Name |
methyl 6-amino-5-ethenyl-2-(4-fluorophenyl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C14H12FN3O2/c1-3-10-11(14(19)20-2)17-13(18-12(10)16)8-4-6-9(15)7-5-8/h3-7H,1H2,2H3,(H2,16,17,18) |
InChI Key |
HDXLNXMZHNKMPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=NC(=N1)C2=CC=C(C=C2)F)N)C=C |
Origin of Product |
United States |
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